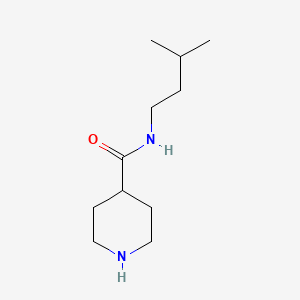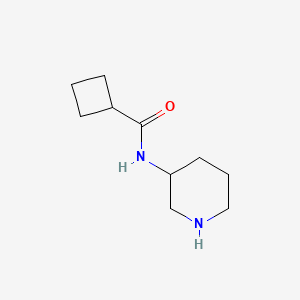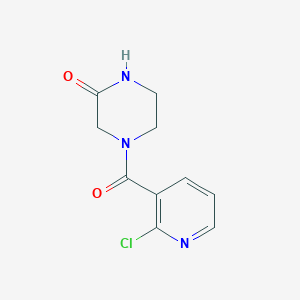
5-Chloro-6-(3-cyanophenoxy)nicotinic acid
Übersicht
Beschreibung
5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a chemical compound with the linear formula C13H7O3N2Cl1 . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is C13H7ClN2O3 . The molecular weight of the compound is 274.66 .Physical And Chemical Properties Analysis
5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a solid compound . Its SMILES string is ClC1=CC (C (O)=O)=CN=C1OC2=CC=CC (C#N)=C2 .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and Synthesis One key application of derivatives related to 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is in the development of novel herbicides. Research by Yu et al. (2021) focused on synthesizing N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid to discover new natural-product-based herbicides. These compounds, including a structure similar to the specified chemical, have shown significant herbicidal activity against specific weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). The study provides insights into the structure-activity relationships necessary for developing effective herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Pharmacological Effects of Nicotinic Acid Derivatives Another aspect of scientific research involving nicotinic acid derivatives, closely related to the chemical , examines their pharmacological effects. For instance, nicotinic acid has been studied for its lipid-lowering properties, which are mediated through a specific G protein-coupled receptor, affecting lipolysis in adipose tissue. This mechanism is crucial for treating hypertriglyceridemia and elevating high-density lipoprotein levels (A. Lorenzen et al., 2001).
Extraction and Recovery Techniques The recovery of nicotinic acid for industrial applications has been studied extensively. Kumar et al. (2008) investigated the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants. This process is aimed at enhancing the production efficiency of nicotinic acid, which is widely used in the food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).
Wirkmechanismus
Safety and Hazards
The compound is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects) . The precautionary statements include P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332 + P313 (If skin irritation occurs: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
5-chloro-6-(3-cyanophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNZTGWQLPKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(=O)O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(3-cyanophenoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



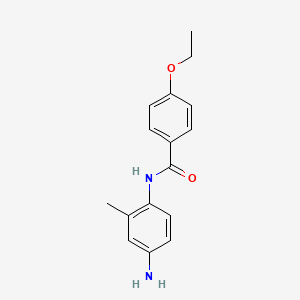
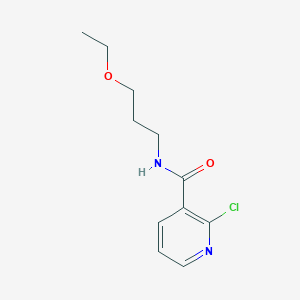
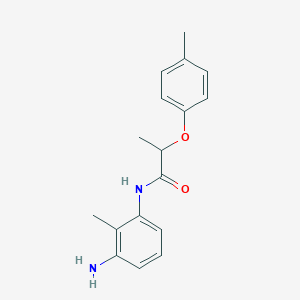
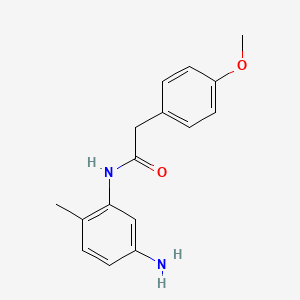
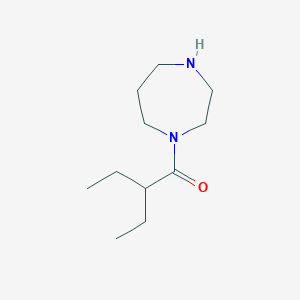

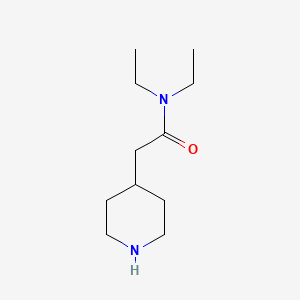
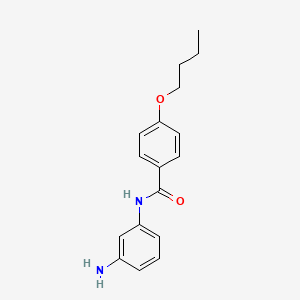

![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)
